6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid
Description
Properties
IUPAC Name |
6-fluoro-2-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.C2HF3O2/c7-5-1-6(2-5)3-8-4-6;3-2(4,5)1(6)7/h5,8H,1-4H2;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZKYAXYZDTMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)F.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid typically involves a multi-step process. One common method includes the reaction of a suitable azaspiro compound with a fluorinating agent under controlled conditions. The reaction is often carried out in an inert atmosphere at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFNO
- Molecular Weight : 229.17 g/mol
- CAS Number : 2227205-88-9
- IUPAC Name : 6-fluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate
The compound features a spirocyclic structure, which contributes to its unique chemical properties and biological activities.
Medicinal Chemistry Applications
-
Cancer Treatment :
Recent studies have indicated that derivatives of the 2-azaspiro[3.3]heptane framework, including 6-fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid, exhibit potential as inhibitors of STAT3 (signal transducer and activator of transcription 3), a critical factor in cancer cell proliferation and survival. Inhibiting STAT3 can lead to reduced tumor growth and increased sensitivity to chemotherapy . -
Theranostic Agent :
Trifluoroacetic acid has been evaluated as a theranostic agent for chemical ablation of solid tissues. Research demonstrated its efficacy in coagulating tissue while allowing for real-time imaging using Fluorine-19 magnetic resonance imaging (19F-MRI). This application shows promise for non-invasive treatment monitoring in liver tumors .
Chemical Ablation Studies
Trifluoroacetic acid's role in chemical ablation has been extensively studied:
- Efficacy : It was shown to effectively coagulate liver tissue at various concentrations (0.25M to 2M), with significant tissue damage observed at higher concentrations .
- Imaging Potential : The optimal imaging parameters for 19F-MRI were established, enabling visualization of TFA distribution in tissues during ablation procedures .
Synthesis and Organic Chemistry
This compound serves as a versatile building block in organic synthesis:
-
Heterocyclic Chemistry :
Its spirocyclic structure makes it valuable for synthesizing other heterocyclic compounds, which are crucial in drug development. -
Fluorinated Compounds :
The presence of fluorine atoms enhances the biological activity and metabolic stability of synthesized compounds, making it an attractive target for pharmaceutical research .
Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of 6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid involves its interaction with specific molecular targets. The compound’s fluorine atom and spirocyclic structure allow it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues of 6-Fluoro-2-azaspiro[3.3]heptane
Key Findings :
- Fluorine substitution : The 6-fluoro and 6,6-difluoro derivatives exhibit distinct reactivity profiles. Dual fluorine substitution in 6,6-difluoro-2-azaspiro[3.3]heptane increases steric bulk, reducing ring strain but limiting electrophilic substitution reactions .
- Trifluoromethyl vs. fluorine : The 6-(trifluoromethyl) analogue (C₇H₁₀F₃N) shows higher lipophilicity (logP ~1.8) compared to 6-fluoro derivatives (logP ~0.5), making it more suitable for blood-brain barrier penetration .
- Counterion effects : TFA salts improve solubility in polar solvents (e.g., acetonitrile/water mixtures) compared to oxalate or hydrochloride salts, critical for HPLC purification .
Trifluoroacetic Acid vs. Other Acids
Key Findings :
- Polysaccharide degradation : TFA (0.1% v/v) degrades H6PC20 polysaccharides to 7.016×10⁵ Da fragments with 98% efficiency, outperforming citric acid (5.2×10⁶ Da) and HCl (3.8×10⁶ Da) due to stronger acidity and nucleophilic assistance .
- Catalytic cofactor role: In benzene hydroxylation, TFA (0.1 g) increases phenol yield to 13.84% vs. 6.27% without acid, attributed to Fe²⁺ stabilization via CF₃COO⁻ coordination. Acetic acid yields only 8.92% under identical conditions .
Biological Activity
Chemical Identity and Properties
6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid (CAS Number: 2227205-88-9) is a heterocyclic compound with the molecular formula and a molecular weight of 229.17 g/mol. This compound is characterized by its spirocyclic structure, which contributes to its unique biological properties. The trifluoroacetic acid component enhances its solubility and reactivity, making it valuable in pharmaceutical applications.
The incorporation of fluorine into drug design is known to modulate biological activity, particularly in the context of enzyme inhibition. In the case of 6-fluoro-2-azaspiro[3.3]heptane, studies have indicated its potential as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters such as dopamine. The compound's inhibitory effect on MAO-B has been quantified with IC50 values ranging from 0.7 to 289 nM, suggesting significant potency against this target while showing minimal activity against the MAO-A isoform .
Pharmacological Studies
Research has demonstrated that derivatives of azaspiro compounds exhibit various pharmacological activities, including neuroprotective effects and potential applications in treating neurodegenerative diseases like Parkinson's disease due to their MAO-B inhibition properties. The selectivity for MAO-B over MAO-A is particularly advantageous, as it reduces the risk of side effects associated with broader-spectrum inhibitors .
Case Studies
- Inhibition Studies : A comparative study assessed several azaspiro compounds, including 6-fluoro-2-azaspiro[3.3]heptane, revealing that modifications to the nitrogen and oxygen atoms significantly influenced MAO-B inhibitory activity. The study highlighted that maintaining a specific spatial arrangement between these atoms was crucial for optimal binding and inhibition .
- ADME/Tox Profile : Preliminary assessments of the ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles indicated that compounds similar to 6-fluoro-2-azaspiro[3.3]heptane did not exhibit significant hepatotoxicity in vitro when tested on human liver cell lines (HepG2). Moreover, they showed minimal interaction with cytochrome P450 enzymes, suggesting a favorable safety profile for further development .
Table 1: Biological Activity Data for 6-Fluoro-2-azaspiro[3.3]heptane
| Compound Name | Target Enzyme | IC50 (nM) | Selectivity (MAO-B/MAO-A) |
|---|---|---|---|
| 6-Fluoro-2-azaspiro[3.3]heptane | MAO-B | 0.7 - 289 | High |
| Other Derivatives | MAO-B | Varies | Varies |
Table 2: ADME/Tox Profile Summary
| Parameter | Result |
|---|---|
| Hepatotoxicity | Minimal (tested in HepG2 cells) |
| Cytochrome P450 Interaction | Low (CYP2C9 and CYP3A4 affected) |
| Overall Safety Profile | Favorable for further development |
Q & A
Basic: What are the optimal synthetic routes for 6-Fluoro-2-azaspiro[3.3]heptane, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis of 6-Fluoro-2-azaspiro[3.3]heptane typically involves spirocyclization strategies using fluorinated precursors. Key steps include:
- Precursor Selection : Start with tert-butyl-protected intermediates (e.g., tert-butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate) to stabilize reactive amine groups during fluorination .
- Catalytic Optimization : Employ triethylamine (Et₃N) in tetrahydrofuran (THF) to deprotonate intermediates and facilitate cyclization. Monitor reaction progress via thin-layer chromatography (TLC) to identify optimal stoichiometry and reaction times .
- Fluorination Techniques : Use fluorinating agents like DAST (diethylaminosulfur trifluoride) under inert conditions to introduce the fluorine substituent.
Experimental Design Tip : Conduct a Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading, using NMR and LC-MS to quantify yield and purity .
Basic: How should TFA be handled as a solvent in peptide coupling reactions involving spirocyclic amines?
Methodological Answer:
TFA is widely used for deprotection and solubilization in peptide synthesis. Critical considerations include:
- Deprotection Efficiency : TFA (0.1–1% v/v in dichloromethane) effectively removes tert-butyloxycarbonyl (Boc) groups from spirocyclic amines. Validate completeness via ¹⁹F NMR to detect residual protecting groups .
- Side Reaction Mitigation : Add scavengers like triisopropylsilane (TIS) to minimize carbocation side reactions during deprotection.
- Safety Protocols : Use fume hoods and cold traps (−78°C) to capture volatile TFA vapors, reducing occupational exposure .
Advanced: How can NMR signal interference from TFA in reaction mixtures be resolved during structural characterization?
Methodological Answer:
TFA’s strong trifluoromethyl signal (δ ~ −76 ppm in ¹⁹F NMR) can obscure nearby fluorinated analytes. Strategies include:
- Deuteration : Use deuterated TFA (CF₃CO₂D) to shift residual proton signals away from critical regions in ¹H NMR .
- Solvent Evaporation : Remove TFA via rotary evaporation under reduced pressure, followed by lyophilization for heat-sensitive compounds.
- Alternative Acquisition Parameters : Adjust NMR pulse sequences (e.g., presaturation) to suppress TFA signals. Validate purity via high-resolution mass spectrometry (HRMS) .
Advanced: How should mechanistic studies be designed to elucidate TFA’s role in spirocyclic compound cyclization?
Methodological Answer:
- Isotopic Labeling : Use ¹⁸O-labeled TFA to track oxygen transfer during cyclization, analyzed via FT-IR or mass spectrometry.
- Kinetic Profiling : Perform time-resolved in situ ¹⁹F NMR to monitor intermediate formation under varying TFA concentrations (0.5–5% v/v) .
- Computational Modeling : Employ density functional theory (DFT) to simulate protonation states and transition states, correlating with experimental yields .
Contradiction Note : Discrepancies in reported yields may arise from competing acid-catalyzed pathways (e.g., ring-opening vs. cyclization). Use kinetic isotope effects (KIEs) to distinguish mechanisms .
Basic: How to design stability studies for 6-Fluoro-2-azaspiro[3.3]heptane under physiological pH conditions?
Methodological Answer:
- Buffer Systems : Incubate the compound in phosphate-buffered saline (PBS) at pH 2.0, 7.4, and 9.0 for 24–72 hours.
- Analytical Monitoring : Use reversed-phase HPLC with UV detection (λ = 254 nm) to quantify degradation products. Confirm structural changes via ¹H/¹⁹F NMR .
- Temperature Control : Conduct accelerated stability testing at 40°C and 75% relative humidity to predict shelf life .
Advanced: How to assess the environmental persistence of TFA byproducts generated during spirocyclic compound synthesis?
Methodological Answer:
- Analytical Quantification : Use ion chromatography (IC) with suppressed conductivity detection to measure TFA levels in wastewater (detection limit: 0.1 µg/L) .
- Degradation Studies : Expose TFA to UV/H₂O₂ advanced oxidation processes (AOPs) and monitor fluoride ion release via ion-selective electrodes (ISEs) .
- Ecotoxicity Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict TFA’s bioaccumulation potential in aquatic ecosystems .
Advanced: How to resolve contradictions in reported reaction yields when using TFA in solvent systems?
Methodological Answer:
- Source Analysis : Compare reagent purity (e.g., TFA含水量 impacts acidity) and storage conditions (light exposure degrades TFA).
- Reproducibility Checks : Standardize reaction setups (e.g., anhydrous vs. ambient moisture) and validate via interlaboratory studies.
- Data Reconciliation : Use multivariate regression to isolate variables (e.g., TFA concentration, reaction time) causing yield discrepancies .
Advanced: What are non-corrosive alternatives to TFA for spirocyclic amine synthesis, and how do they compare in efficiency?
Methodological Answer:
- Alternative Acids : Test formic acid (HCOOH) or methanesulfonic acid (MSA) for deprotection. Compare kinetics via Arrhenius plots.
- Ionic Liquids : Use 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]) as a recyclable catalyst. Assess green metrics (E-factor, atom economy) .
- Biocatalytic Routes : Explore lipase-mediated cyclization in aqueous buffers to avoid acidic conditions entirely .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
